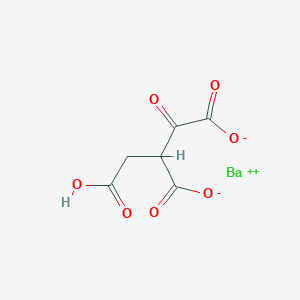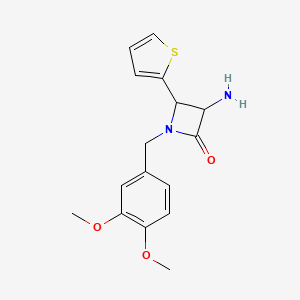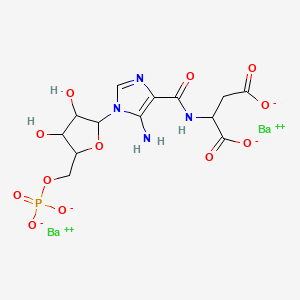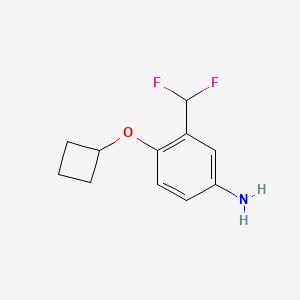
barium(2+);2-(carboxymethyl)-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is a complex compound that combines barium ions with an organic ligand Barium is a soft, silvery metal that belongs to the alkaline earth metals group in the periodic table It is highly reactive and is not found in nature as a free element The organic ligand, 2-(carboxymethyl)-3-oxobutanedioate, is a derivative of butanedioic acid, which contains carboxyl and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-(carboxymethyl)-3-oxobutanedioate typically involves the reaction of barium salts with the organic ligand. One common method is to dissolve barium chloride in water and then add the ligand, 2-(carboxymethyl)-3-oxobutanedioic acid, under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. In this process, barium salts and the organic ligand are continuously fed into a reactor where they react under optimized conditions. The product is continuously removed from the reactor, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The ketone group in the ligand can be reduced to an alcohol.
Substitution: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl groups under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds.
Biology: The compound can be used in studies involving barium’s biological effects and interactions.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which barium(2+);2-(carboxymethyl)-3-oxobutanedioate exerts its effects involves the interaction of barium ions with various molecular targets. Barium ions can interact with proteins and enzymes, altering their activity. The organic ligand can also participate in biochemical reactions, potentially affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium sulfate: Used as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium nitrate: Used in pyrotechnics for producing green flames.
Uniqueness
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is unique due to its specific combination of barium ions with an organic ligand that contains both carboxyl and ketone functional groups
Propriétés
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)


![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)






